

Preclinical Comparison Guide: ASP-1645 vs. Cangrelor

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Compound of Interest

Compound Name:	ASP-1645
CAS No.:	1347392-70-4
Cat. No.:	B1665296

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Target Class: Reversible P2Y12 Receptor Antagonists

Executive Summary

ASP-1645 represents a distinct class of P2Y12 inhibitors compared to the incumbent standard, Cangrelor. While Cangrelor is an ATP-analogue (nucleotide) requiring intravenous administration with ultra-short plasma stability, **ASP-1645** is a non-nucleotide quinolinone derivative.

Preclinical data suggests **ASP-1645** was designed to overcome the limitations of nucleotide-based therapies (e.g., synthesis complexity, strict IV requirement) while maintaining the rapid onset/offset profile critical for bridging therapy in acute coronary syndrome (ACS) and percutaneous coronary intervention (PCI).

Feature	ASP-1645	Cangrelor
Chemical Class	Non-nucleotide (Quinolinone derivative)	Nucleotide (ATP Analogue)
Mechanism	Reversible P2Y12 Antagonism	Reversible P2Y12 Antagonism
Binding Kinetics	Rapid Onset / Rapid Offset	Rapid Onset / Ultra-Rapid Offset
Metabolism	Excreted largely unchanged (Renal/Fecal)	Rapid dephosphorylation in plasma
Route of Admin	IV (with Oral potential described)	IV Only
Active Moiety	Parent Drug	Parent Drug (Metabolite is inactive)

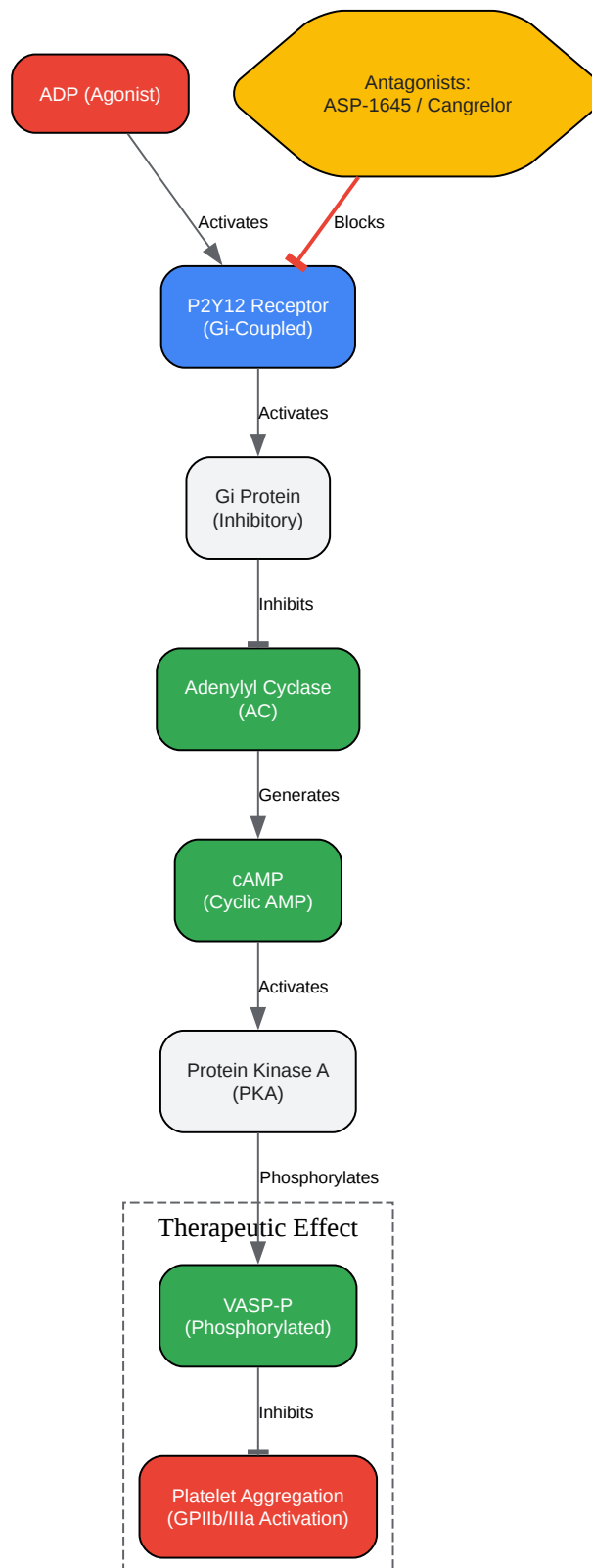
Mechanistic & Molecular Profile

Chemical Causality[1]

- Cangrelor: Mimics adenosine triphosphate (ATP). It binds directly to the P2Y12 receptor but does not require hepatic activation (unlike Clopidogrel). Its limitation is its susceptibility to rapid degradation by ectonucleotidases in the plasma, necessitating continuous infusion.
- **ASP-1645**: A synthetic small molecule ((S)-2-(7-(cyclohexylamino)-1-cyclopentyl-6-fluoro-4-oxo-1,4-dihydroquinolin-3-yloxy)propanoic acid).[1] Being a non-nucleotide, it avoids plasma dephosphorylation, potentially offering more stable pharmacokinetics while retaining reversibility due to non-covalent binding.

Signaling Pathway Intervention

Both agents target the Gi-coupled P2Y12 receptor on the platelet surface. By blocking ADP binding, they prevent the inhibition of Adenylyl Cyclase (AC), thereby maintaining high intracellular cAMP levels which inhibit platelet activation (VASP phosphorylation).



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Caption: P2Y₁₂ Signaling Cascade. Both **ASP-1645** and Cangrelor block ADP-mediated Gi activation, preserving cAMP levels and preventing aggregation.

Preclinical Efficacy & Pharmacokinetics

Platelet Inhibition (In Vitro/Ex Vivo)

In preclinical models (including non-human primates and canine models), **ASP-1645** demonstrates dose-dependent inhibition of ADP-induced platelet aggregation.

- Potency: **ASP-1645** achieves >90% inhibition of platelet aggregation (IPA) at therapeutic doses.
- Reversibility: Unlike Clopidogrel (irreversible), platelet function returns to baseline rapidly after discontinuation of **ASP-1645**, similar to Cangrelor. This is critical for patients requiring urgent surgery.

Pharmacokinetic Differentiation

The core distinction lies in the clearance mechanism:

- Cangrelor: Cleared via dephosphorylation in the plasma.

minutes.
- **ASP-1645**: Excreted largely as the whole drug (unchanged parent molecule). This suggests a clearance profile dependent on renal/hepatic flow rather than plasma enzyme activity, potentially reducing inter-patient variability caused by enzyme levels.

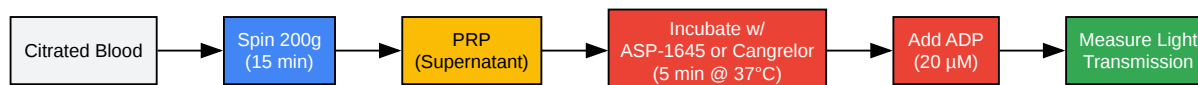
Experimental Protocols (Self-Validating Systems)

To objectively compare these agents in a lab setting, use Light Transmission Aggregometry (LTA). This protocol ensures reproducibility by standardizing the agonist concentration and baseline calibration.

Protocol: Comparative LTA Assay (ADP-Induced)

Objective: Determine IC₅₀ and Reversibility of **ASP-1645** vs. Cangrelor.

- Preparation of Platelet-Rich Plasma (PRP):
 - Draw blood into 3.2% sodium citrate (1:9 ratio).
 - Centrifuge at 200 x g for 15 min (room temp). Collect supernatant (PRP).
 - Centrifuge remaining blood at 2000 x g for 15 min to obtain Platelet-Poor Plasma (PPP) for baseline.
- Drug Incubation:
 - Aliquot PRP into cuvettes.
 - Group A (Control): Vehicle (Saline/DMSO).
 - Group B (Cangrelor): Titrate 1 nM – 10 μ M.
 - Group C (**ASP-1645**): Titrate 1 nM – 10 μ M.
 - Incubate for 5 minutes at 37°C.
- Agonist Challenge:
 - Add ADP (final concentration 20 μ M) to induce maximal aggregation.
 - Record light transmission for 6–10 minutes.
- Washout (Reversibility Test):
 - Crucial Step: To verify reversibility, take treated platelets, wash twice with buffer, resuspend in plasma, and re-challenge with ADP.
 - Result: If reversible (**ASP-1645**/Cangrelor), aggregation should recover. If irreversible (Control: Clopidogrel metabolite), inhibition persists.



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Caption: Workflow for Light Transmission Aggregometry to assess P2Y12 inhibition potency.

Safety & Bleeding Risk

In preclinical toxicology (rodent/canine), the safety margin is defined by the bleeding time.

- Cangrelor: Increases bleeding time dose-dependently but returns to normal within 15–60 minutes post-infusion.
- **ASP-1645**: Patent data indicates a similar safety profile where bleeding time extension correlates with IPA (Inhibition of Platelet Aggregation) and resolves upon drug clearance.

Key Advantage: The availability of an oral formulation for **ASP-1645** (as described in patent embodiments) could allow for "step-down" therapy without switching molecules, whereas Cangrelor requires transitioning to a different oral agent (e.g., Ticagrelor), creating a "gap" or interaction risk.

References

- Astellas Pharma Inc. (2012).[1] Treatment of cardiovascular disease, stroke, and inflammatory conditions (WO2012174013A2). World Intellectual Property Organization.
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- Angiolillo, D. J., et al. (2011). Pharmacology of Cangrelor. Expert Review of Cardiovascular Therapy. Authoritative source for Cangrelor PK/PD profile.
- Storey, R. F., et al. (2012). Inhibition of platelet aggregation by cangrelor during PCI. The Lancet.

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Sources

- 1. WO2012174013A2 - Treatment of cardiovascular disease, stroke, and inflammatory conditions - Google Patents [patents.google.com]
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